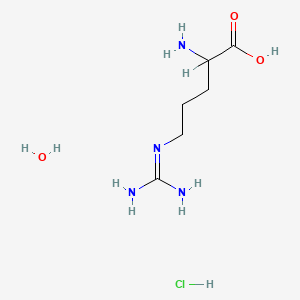
3,5-Dihydroxy-4-methylbenzoic acid
概要
説明
3,5-Dihydroxy-4-methylbenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a solid substance at 20°C .
Synthesis Analysis
A five-step synthesis of 3,5-dihydroxy-4-methylbenzoic acid from tri-O-methylgallic acid has been described . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of 3,5-Dihydroxy-4-methylbenzoic acid consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 168.15 .Physical And Chemical Properties Analysis
3,5-Dihydroxy-4-methylbenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 422.2±15.0 °C at 760 mmHg, and a melting point of 267-268 °C . It is soluble in methanol .科学的研究の応用
Resilient Polyester Membranes
3,5-Dihydroxy-4-methylbenzoic acid: is used in the synthesis of highly resilient polyester membranes. These membranes exhibit significant water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine. They are designed to be ultrasmooth with a low-energy surface that prevents fouling and mineral scaling, which is a notable advantage over traditional polyamide membranes .
Safety and Hazards
作用機序
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, given its hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid are currently unknown. It is possible that it may influence pathways related to oxidative stress or inflammation, given its structural similarity to other phenolic compounds .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is possible that it may exert antioxidant or anti-inflammatory effects, similar to other phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Dihydroxy-4-methylbenzoic acid .
特性
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372708 | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxy-4-methylbenzoic acid | |
CAS RN |
28026-96-2 | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 3,5-dihydroxy-4-methylbenzoic acid?
A: 3,5-Dihydroxy-4-methylbenzoic acid has been isolated from various natural sources, including fungi like Penicillium rubrum [] and Penicillium janthinellium Biourge [], as well as from lichen [].
Q2: What are the potential applications of 3,5-dihydroxy-4-methylbenzoic acid in material science?
A: Research suggests that 3,5-dihydroxy-4-methylbenzoic acid can be used as a monomer in the synthesis of polyester membranes for reverse osmosis desalination. These membranes demonstrate excellent water permeability, high rejection of sodium chloride and boron, and remarkable resistance to chlorine degradation []. This application holds significant promise for improving water purification technologies.
Q3: How does the structure of 3,5-dihydroxy-4-methylbenzoic acid relate to its biological activity?
A: While 3,5-dihydroxy-4-methylbenzoic acid itself exhibits alpha-glucosidase inhibition, researchers have investigated the structure-activity relationship by synthesizing derivatives []. Bromination of related compounds, like methyl β-orsellinate, has led to derivatives with enhanced antimicrobial activity against specific bacterial strains []. This highlights the importance of structural modifications in influencing the biological activity of this class of compounds.
Q4: Are there efficient methods to synthesize 3,5-dihydroxy-4-methylbenzoic acid?
A: Yes, researchers have developed a five-step synthesis of 3,5-dihydroxy-4-methylbenzoic acid starting from tri-O-methylgallic acid []. This synthetic route allows for the controlled production of the compound for further research and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)











